2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Description
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes a fused bicyclic system, which is a characteristic feature of imidazo[1,2-a]pyridines .
Properties
IUPAC Name |
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11-15(20-9-5-4-8-14(20)18-11)16(22)19-17-10-12-6-2-3-7-13(12)21(23)24/h2-10H,1H3,(H,19,22)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMKPFWXJSFNRC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with 2-nitrobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the methyl group, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents such as bromine or iodine in the presence of a solvent like chloroform.
Major Products Formed
Scientific Research Applications
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate for treating infectious diseases and cancer.
Industry: Utilized in the development of fluorescent probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s antitumor activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.
3-bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with antimicrobial properties.
Uniqueness
2-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a nitrophenyl group and a fused bicyclic system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
